molecular formula C10H15BrN2O2 B8457672 5-bromo-3-methoxy-2-N-(2-methoxyethyl)benzene-1,2-diamine

5-bromo-3-methoxy-2-N-(2-methoxyethyl)benzene-1,2-diamine

Cat. No.: B8457672
M. Wt: 275.14 g/mol
InChI Key: YWQDWLVTFQMEKO-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-N2-(2-methoxy-ethyl)-benzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The compound’s structure includes a bromine atom, a methoxy group, and an ethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxy-N2-(2-methoxy-ethyl)-benzene-1,2-diamine typically involves multi-step organic reactions. One common method includes:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Catalysts and solvents are often used to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine groups are converted to nitro groups.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: De-brominated compounds.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

5-Bromo-3-methoxy-N2-(2-methoxy-ethyl)-benzene-1,2-diamine has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxy-N2-(2-methoxy-ethyl)-benzene-1,2-diamine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxy-N2-(2-methoxy-ethyl)-benzene-1,2-diamine
  • 5-Bromo-3-methoxy-N2-(2-ethyl)-benzene-1,2-diamine

Uniqueness

5-Bromo-3-methoxy-N2-(2-methoxy-ethyl)-benzene-1,2-diamine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C10H15BrN2O2

Molecular Weight

275.14 g/mol

IUPAC Name

5-bromo-3-methoxy-2-N-(2-methoxyethyl)benzene-1,2-diamine

InChI

InChI=1S/C10H15BrN2O2/c1-14-4-3-13-10-8(12)5-7(11)6-9(10)15-2/h5-6,13H,3-4,12H2,1-2H3

InChI Key

YWQDWLVTFQMEKO-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=C1OC)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6.19 (20 mmol) (4-bromo-2-methoxy-6-nitro-phenyl)-(2-methoxy-ethyl)-amine in 140 ml THF is hydrogenated in the presence of 1.4 g Raney-Nickel (B113W Degussa) at normal pressure for 25 h. The catalyst is filtered off and the filtrate is concentrated in vacuo. The residue is purified by flash-chromatography on silica gel (hexane:EtOAc=2:1) to afford 4.95 g of the title compound as a as a reddish oil.
[Compound]
Name
6.19
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One

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